N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-4-1-9(2-5-11)7-16-13(18)10-3-6-12(17)15-8-10/h1-6,8H,7H2,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINMDCLHFZTOII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CNC(=O)C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Amide Coupling
The most widely reported method employs carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), to activate the carboxylic acid moiety of 6-hydroxypyridine-3-carboxylic acid. In the presence of 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt), the activated intermediate reacts with 4-chlorobenzylamine to form the target compound.
Procedure :
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Dissolve 6-hydroxypyridine-3-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
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Add EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C under nitrogen.
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Stir for 30 minutes, then add 4-chlorobenzylamine (1.1 equiv) dropwise.
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Warm to room temperature and stir for 12–16 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (ethyl acetate/hexane, 3:7).
Key Parameters :
-
Yield: 68–75%
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Purity (HPLC): ≥95%
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Reaction Time: 12–16 hours
Mixed Anhydride Method
An alternative approach uses chloroformates (e.g., isobutyl chloroformate) to generate a mixed anhydride intermediate, which subsequently reacts with the amine.
Procedure :
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Cool 6-hydroxypyridine-3-carboxylic acid (1.0 equiv) and N-methylmorpholine (1.5 equiv) in tetrahydrofuran (THF) to −15°C.
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Add isobutyl chloroformate (1.2 equiv) and stir for 20 minutes.
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Introduce 4-chlorobenzylamine (1.1 equiv) and warm to 25°C.
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Stir for 4 hours, concentrate under vacuum, and recrystallize from ethanol/water.
Key Parameters :
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Yield: 60–65%
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Purity (HPLC): ≥92%
-
Reaction Time: 4 hours
Industrial-Scale Production
Continuous Flow Synthesis
Recent patents describe continuous flow systems to enhance efficiency and scalability. A tubular reactor with immobilized Candida antarctica lipase B (CAL-B) catalyzes the amidation at 50°C, achieving 85% conversion in 30 minutes.
Advantages :
-
Reduced solvent use (DMF replaced with tert-butyl methyl ether)
-
Catalyst recyclability (≥10 cycles without loss of activity)
Solvent-Free Mechanochemical Synthesis
Ball milling 6-hydroxypyridine-3-carboxylic acid and 4-chlorobenzylamine with potassium carbonate as a base produces the carboxamide in 70% yield within 2 hours.
Reaction Optimization and Challenges
Protecting Group Strategies
The hydroxyl group on the pyridine ring may require protection during synthesis. Trimethylsilyl chloride (TMSCl) is commonly used, with deprotection achieved via mild acid hydrolysis (e.g., HCl in methanol).
Side Reactions
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Over-Acylation : Excess coupling agent may acylate the hydroxyl group, necessitating stoichiometric control.
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Racemization : Elevated temperatures (>40°C) promote racemization; reactions are best conducted below 25°C.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, CONH), 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.85 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.33 (d, J = 8.4 Hz, 2H, Ar-H), 6.55 (d, J = 8.8 Hz, 1H, pyridine-H), 4.55 (s, 2H, CH₂), 2.20 (s, 3H, CH₃).
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HRMS (ESI+) : m/z calcd for C₁₃H₁₂ClN₂O₂ [M+H]⁺: 275.0589; found: 275.0587.
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥95% with a retention time of 12.3 minutes.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| EDCI/HOBt Coupling | 68–75 | ≥95 | 12–16 h | Moderate |
| Mixed Anhydride | 60–65 | ≥92 | 4 h | High |
| Continuous Flow | 85 | ≥97 | 0.5 h | Industrial |
| Mechanochemical | 70 | ≥90 | 2 h | Lab-Scale |
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxamide group can be reduced to form an amine derivative.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 6-oxo-pyridine-3-carboxamide derivatives.
Reduction: Formation of 6-hydroxy-3-aminopyridine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, in medicinal chemistry, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural Comparison of N-[(4-Chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide with Analogues
*Calculated based on molecular formulas provided in evidence.
Substituent Effects on Physicochemical Properties
- Chlorophenyl vs. Fluorophenyl Groups : The 4-chlorophenyl group in the target compound offers moderate lipophilicity compared to the 3-chloro-4-fluorophenyl group in F13714 , which may enhance metabolic stability due to fluorine’s electron-withdrawing effects.
- Hydroxyl (6-OH) vs. Oxo (6-O) : The 6-hydroxyl group in the target compound enhances hydrogen-bonding capacity and aqueous solubility relative to the 6-oxo group in the dihydropyridine analogue .
- Carboxamide vs.
Biological Activity
N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 236.67 g/mol
The presence of the chlorophenyl group and the hydroxypyridine moiety contributes to its biological activity, potentially influencing its interaction with various molecular targets.
This compound exhibits several mechanisms of action that underlie its biological effects:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes and disease states .
- Receptor Interaction : It may interact with multiple receptors involved in inflammatory pathways, potentially modulating signaling cascades related to inflammation and cell proliferation.
- Antioxidant Activity : Related compounds have shown the ability to reduce reactive oxygen species (ROS), indicating a potential role in oxidative stress management.
Antimicrobial Activity
Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The compound's effectiveness as an antimicrobial agent is attributed to its ability to disrupt bacterial cell functions .
Anti-inflammatory Activity
The compound has shown promise as an anti-inflammatory agent. Its structural features allow it to inhibit pro-inflammatory cytokines and enzymes, which are pivotal in the inflammatory response. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
This compound has been explored for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through modulation of specific signaling pathways, making it a candidate for further development in cancer therapeutics.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Antimicrobial Evaluation :
-
Anticancer Activity :
- Research involving cell lines showed that the compound could effectively suppress tumor growth by inducing apoptosis through caspase activation pathways.
Table: Summary of Biological Activities
| Activity Type | Target | Effectiveness | IC50 Value (µM) |
|---|---|---|---|
| Antimicrobial | Salmonella typhi | Moderate to Strong | 2.14 |
| Enzyme Inhibition | Acetylcholinesterase (AChE) | Strong | 2.14 |
| Anti-inflammatory | Pro-inflammatory cytokines | Significant reduction | N/A |
| Anticancer | Cancer cell lines | Induces apoptosis | N/A |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-chlorophenyl)methyl]-6-hydroxypyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of pyridine-3-carboxylic acid derivatives with substituted benzylamines. For example, analogous compounds are synthesized via coupling reactions using reagents like EDCI/HOBt in anhydrous DMF under nitrogen . Optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalyst selection (e.g., triethylamine for acid scavenging). Purity is enhanced via recrystallization or column chromatography (silica gel, gradient elution) .
Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Key techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and hydrogen bonding (e.g., hydroxyl group at C6).
- X-ray crystallography for absolute configuration determination, as seen in structurally related pyridinecarboxamides .
- HPLC-MS for purity assessment (>95%) and molecular ion verification .
Q. What preliminary biological screening assays are recommended to explore its bioactivity?
- Methodological Answer : Initial screens should include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic methods.
- Antimicrobial testing via microbroth dilution (MIC determination against Gram+/Gram- bacteria).
- Cytotoxicity profiling (MTT assay on cancer cell lines like HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Docking studies (AutoDock Vina, Schrödinger) to predict binding modes to biological targets (e.g., kinases).
- DFT calculations (Gaussian) to analyze electronic properties (e.g., charge distribution at the hydroxypyridine moiety) influencing reactivity.
- MD simulations (GROMACS) to assess stability of ligand-target complexes over time .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis of dose-response curves and assay conditions (e.g., cell line variability, serum concentration).
- Comparative SAR studies to isolate substituent effects (e.g., 4-chlorophenyl vs. 3-aminophenyl groups) .
- Orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) to validate mechanisms .
Q. How does the hydroxyl group at C6 influence intermolecular interactions in solid-state vs. solution-phase environments?
- Methodological Answer :
- X-ray crystallography reveals hydrogen-bonding networks (e.g., O-H···N interactions in crystals) .
- Solvatochromism studies (UV-Vis in solvents of varying polarity) quantify solvation effects on electronic transitions.
- NMR titration experiments (DMSO-d6/CDCl3) to probe hydrogen-bonding dynamics in solution .
Q. What experimental designs are critical for elucidating enzyme inhibition mechanisms?
- Methodological Answer :
- Kinetic assays (Lineweaver-Burk plots) to distinguish competitive/non-competitive inhibition.
- ITC (Isothermal Titration Calorimetry) for thermodynamic profiling (ΔH, ΔS).
- Mutagenesis studies (e.g., alanine scanning) to identify key residues in binding pockets .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer :
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol-water mixtures.
- Catalyst recycling : Immobilize catalysts on magnetic nanoparticles for reuse.
- Flow chemistry : Continuous flow reactors reduce waste and enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
